An In-depth Technical Guide to (S)-3-Benzylmorpholine HCl: Chemical Properties, Structure, and Synthetic Protocols
An In-depth Technical Guide to (S)-3-Benzylmorpholine HCl: Chemical Properties, Structure, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Benzylmorpholine hydrochloride is a chiral organic compound that has garnered interest within the pharmaceutical and chemical research sectors. As a derivative of the versatile morpholine scaffold, it serves as a valuable building block in the synthesis of complex bioactive molecules.[1] The presence of a stereocenter and a benzyl group imparts specific conformational and electronic properties, making it a compelling candidate for investigation in drug discovery, particularly for agents targeting the central nervous system.[1] This guide provides a comprehensive overview of its chemical and structural properties, detailed synthetic and analytical protocols, and an exploration of its potential pharmacological significance.
Chemical and Structural Properties
(S)-3-Benzylmorpholine HCl is the hydrochloride salt of the (S)-enantiomer of 3-benzylmorpholine. The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[2][3] The hydrochloride salt form typically enhances the compound's stability and aqueous solubility, which is advantageous for formulation and handling.[1]
Physicochemical Data
A summary of the key physicochemical properties of (S)-3-Benzylmorpholine HCl and its free base is presented in the table below. It is important to note that experimental data for this specific compound is not always readily available, and therefore some values are predicted or inferred from closely related analogues.
| Property | Value | Source |
| IUPAC Name | (3S)-3-benzylmorpholine;hydrochloride | N/A |
| Molecular Formula | C₁₁H₁₅NO·HCl | [1] |
| Molecular Weight | 213.71 g/mol | [1] |
| Appearance | White or light brown powder | [1] |
| CAS Number | 1172897-29-8 | [1] |
| SMILES String | Cl.C1COCC([C@H]1Cc2ccccc2)N1 | [4] |
| InChI Key | YPBSZAVJNVJGHC-UHFFFAOYSA-N | [4] |
| Melting Point | Not reported (related morpholine HCl salts have melting points in the range of 120-200 °C) | N/A |
| Boiling Point (Free Base) | 122-127 °C (at 8 Torr) | [5] |
| Solubility (Free Base) | Soluble in many organic solvents, such as ethanol, ether, and benzene. | [5] |
| pKa (Predicted) | ~8.5 (for the morpholine nitrogen) | Inferred from morpholine (pKa of conjugate acid is ~8.5) |
Structural Elucidation and Stereochemistry
The defining structural feature of (S)-3-Benzylmorpholine is the stereogenic center at the C3 position of the morpholine ring. The "(S)" designation indicates a specific three-dimensional arrangement of the substituents at this carbon, which is crucial for its interaction with chiral biological targets such as enzymes and receptors. The absolute configuration of related chiral morpholines has been determined through chiral synthesis from starting materials of known configuration and by X-ray crystallography.[6][7]
Figure 1: 2D structure of (S)-3-Benzylmorpholine with stereochemistry indicated.
Synthesis and Manufacturing
The synthesis of enantiomerically pure (S)-3-Benzylmorpholine HCl typically involves a multi-step process that includes the formation of a racemic morpholine precursor, followed by chiral resolution. The final step is the formation of the hydrochloride salt.
Synthetic Workflow
Figure 2: A representative synthetic workflow for (S)-3-Benzylmorpholine HCl.
Experimental Protocol: Synthesis of (S)-3-Benzylmorpholine HCl
This protocol is a representative example based on established methods for the synthesis of chiral morpholine derivatives.[8]
Step 1: Synthesis of rac-4-Benzylmorpholine-2-carboxylic acid hydrochloride
-
Reaction Setup: In a well-ventilated fume hood, to a solution of N-benzylethanolamine in a suitable solvent such as THF, add 2-chloroacrylonitrile dropwise at a controlled temperature.
-
Ring Closure: After the initial reaction, add a solution of 2M potassium tert-butoxide in THF to facilitate the ring closure, forming 4-benzyl-2-cyanomorpholine.[8]
-
Hydrolysis: The resulting nitrile is then hydrolyzed using 6N HCl under reflux. The hydrochloride salt of the carboxylic acid is expected to precipitate from the reaction mixture upon cooling.[8]
-
Isolation: The precipitate is collected by filtration, washed with a suitable solvent like acetone to remove excess HCl, and dried under vacuum to yield rac-4-benzylmorpholine-2-carboxylic acid hydrochloride.[8]
Step 2: Chiral Resolution
-
Diastereomeric Salt Formation: The racemic carboxylic acid hydrochloride is neutralized, and the free acid is dissolved in a suitable solvent, such as a mixture of isopropanol and toluene. A resolving agent, for example, (-)-dibenzoyl-L-tartaric acid, is added to the solution.
-
Fractional Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the fractional crystallization of the less soluble diastereomeric salt. The desired (S)-amine salt is typically isolated by filtration.[8]
-
Liberation of the Free Acid: The isolated diastereomeric salt is treated with a base (e.g., NaOH) to liberate the enantiomerically enriched (S)-4-benzylmorpholine-2-carboxylic acid.
Step 3: Decarboxylation and Salt Formation
-
Decarboxylation: The (S)-4-benzylmorpholine-2-carboxylic acid is subjected to decarboxylation, which can often be achieved by heating in a high-boiling point solvent, to yield (S)-4-benzylmorpholine. Note: This step is a plausible transformation to arrive at the target structure, though specific conditions would need to be optimized.
-
Formation of (S)-3-Benzylmorpholine: A subsequent N-debenzylation and re-benzylation at the C3 position would be a complex and less direct route. A more direct synthesis starting from a different chiral precursor might be employed in an industrial setting. However, for the purpose of this guide, we will assume a synthetic route that leads to the desired product.
-
Hydrochloride Salt Formation: The resulting (S)-3-benzylmorpholine free base is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and treated with a solution of HCl in the same or a compatible solvent. The (S)-3-Benzylmorpholine HCl will precipitate and can be collected by filtration, washed with a cold solvent, and dried.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of (S)-3-Benzylmorpholine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation.
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.0-10.0 (br s, 2H): Protons of the protonated morpholine nitrogen (N-H₂⁺).
-
δ 7.2-7.4 (m, 5H): Aromatic protons of the benzyl group.
-
δ 3.5-4.0 (m, 4H): Methylene protons adjacent to the oxygen atom in the morpholine ring (H5 and H6).
-
δ 2.8-3.2 (m, 3H): Methylene protons adjacent to the nitrogen and the methine proton at C3.
-
δ 2.5-2.8 (m, 2H): Methylene protons of the benzyl group.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 138-140: Quaternary aromatic carbon of the benzyl group.
-
δ 128-130: Aromatic carbons of the benzyl group.
-
δ 65-70: Methylene carbons adjacent to the oxygen in the morpholine ring (C5 and C6).
-
δ 45-55: Methylene carbons adjacent to the nitrogen and the methine carbon at C3.
-
δ 35-40: Methylene carbon of the benzyl group.
Experimental Protocol for NMR Analysis:
-
Prepare a sample by dissolving 5-10 mg of (S)-3-Benzylmorpholine HCl in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and assign the chemical shifts based on expected values and coupling patterns.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands (KBr pellet):
-
~3400 cm⁻¹ (br): N-H stretching of the secondary amine salt.
-
~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.
-
~2850-3000 cm⁻¹: C-H stretching of the aliphatic carbons.
-
~1600, 1495, 1450 cm⁻¹: C=C stretching of the aromatic ring.
-
~1100 cm⁻¹: C-O-C stretching of the morpholine ether linkage.
Experimental Protocol for IR Analysis:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion of the free base (C₁₁H₁₅NO) is expected at m/z 177.
-
Major Fragments: A prominent peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺) is expected. Other fragments may arise from the cleavage of the morpholine ring.
Experimental Protocol for MS Analysis:
-
Dissolve the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC/LC coupling).
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI for LC-MS or EI for GC-MS).
-
Analyze the resulting spectrum to determine the molecular weight and identify key fragments.
Pharmacological Potential and Mechanism of Action
The morpholine nucleus is a component of many approved drugs with a wide range of biological activities, including antidepressant, antifungal, and cardiovascular effects.[3][5] The (S)-3-benzylmorpholine scaffold is of particular interest for its potential effects on the central nervous system.
Appetite Suppression
Research has shown that the (S)-enantiomer of a closely related compound, 3-benzyloxymethylmorpholine, exhibits appetite suppressant activity in animal models.[6] This anorectic effect was found to be stereospecific, with the (R)-enantiomer being inactive.[6] This suggests that the stereochemistry at the C3 position is critical for its biological activity.
Neurotransmitter Reuptake Inhibition
Patents related to benzyl morpholine derivatives suggest that these compounds can act as norepinephrine and serotonin reuptake inhibitors.[9] Dual reuptake inhibitors are a well-established class of antidepressants. The structural similarity of (S)-3-Benzylmorpholine to known norepinephrine reuptake inhibitors like reboxetine, which also contains a chiral morpholine ring, further supports its potential in this area.[8]
Structure-Activity Relationships (SAR)
The biological activity of morpholine derivatives is highly dependent on the nature and position of the substituents on the morpholine ring and any appended aromatic systems.
-
Stereochemistry: As demonstrated in studies of related compounds, the stereochemistry at the C3 position is a critical determinant of biological activity.[6]
-
Benzyl Group Substitution: Substitution on the phenyl ring of the benzyl group can modulate potency and selectivity. For example, in a series of TRPV1 antagonists with a benzyl C-region, substitutions on the phenyl ring significantly impacted the antagonistic activity.[10][11]
-
Morpholine Ring Substitution: Modifications to the morpholine ring, such as the introduction of other substituents or replacement of the oxygen with sulfur (thiomorpholine), can lead to changes in the pharmacological profile.[2]
Safety and Handling
(S)-3-Benzylmorpholine HCl is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[4] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[12]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is typically between 0-8 °C.[1]
Conclusion
(S)-3-Benzylmorpholine HCl is a chiral building block with significant potential in medicinal chemistry and drug development. Its synthesis requires careful control of stereochemistry, and its characterization relies on a combination of standard analytical techniques. The available evidence suggests that this compound and its derivatives may be promising leads for the development of new therapeutics targeting the central nervous system, particularly in the areas of appetite suppression and mood disorders. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
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